2,2,4-Trimethylpyrrolidine hydrochloride

描述

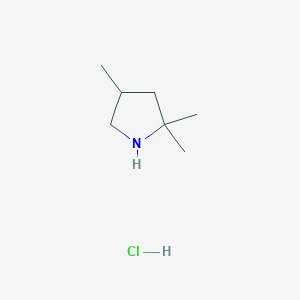

Structure

3D Structure of Parent

属性

IUPAC Name |

2,2,4-trimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)8-5-6;/h6,8H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUWODDRROSFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897428-40-8, 1390654-80-4 | |

| Record name | (S)-2,2,4-trimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-trimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 2,2,4-Trimethylpyrrolidine (Free Base)

This method typically begins with the formation of a pyrrolidine ring through condensation reactions involving suitable precursors such as tetramethylpiperidinone derivatives, followed by reduction or cyclization steps.

Tetramethylpiperidinone derivatives + suitable reducing agents or cyclization conditions → 2,2,4-Trimethylpyrrolidine

- Key Conditions:

- Acid catalysis (e.g., hydrochloric acid)

- Elevated temperatures (around 85–180°C)

- Use of solvents like toluene or in some cases, solventless conditions to simplify purification

Salt Formation with Hydrochloric Acid

The free base is then reacted with hydrochloric acid to produce the hydrochloride salt:

2,2,4-Trimethylpyrrolidine + HCl → 2,2,4-Trimethylpyrrolidine hydrochloride

- Reaction Conditions:

- Controlled addition of gaseous or aqueous HCl

- Typically at room temperature or slightly elevated temperatures

- The process can be carried out in aqueous media or directly in the reaction mixture

Data Table 1: Typical Preparation Parameters for Multi-Step Synthesis

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Synthesis of pyrrolidine | Tetramethylpiperidinone derivatives + acid | 85–180°C, solventless or in toluene | 40–70% | Cyclization or reduction step |

| 2. Salt formation | Pyrrolidine + HCl | Room temperature to 60°C | >90% | Gaseous or aqueous HCl |

Direct Solventless One-Step Synthesis

Condensation of Aniline and Acetone

Recent patents suggest a solventless, one-step process where aniline reacts directly with acetone in the presence of hydrochloric acid as a catalyst to form the target compound, which is then converted into the hydrochloride salt.

Aniline + Acetone + HCl (catalyst) → Intermediate → this compound

- Reaction Conditions:

- Hydrochloric acid molar ratio to aniline: 0.15–0.60

- Acetone molar ratio to aniline: 2–12

- Temperature: 85–180°C

- Reaction time: 10–12 hours

- No solvent added (solventless process)

Post-Reaction Processing

- Neutralization with sodium hydroxide or other bases

- Separation of water and unreacted materials

- Distillation to purify the product

- Crystallization or cooling to obtain the hydrochloride salt

Data Table 2: Key Parameters for One-Step Solventless Synthesis

| Parameter | Range | Optimal | Notes |

|---|---|---|---|

| Hydrochloric acid molar ratio | 0.15–0.60 | 0.30–0.40 | Catalytic amount |

| Acetone to aniline molar ratio | 2–12 | 5–7 | Ensures complete reaction |

| Reaction temperature | 85–180°C | 140–160°C | For optimal yield |

| Reaction time | 10–12 hours | - | Complete polycondensation |

Research Findings:

- The process yields high purity hydrochloride salts with yields reaching up to 98% under optimized conditions.

- Eliminating solvents reduces environmental impact and simplifies downstream purification.

- The reaction mechanism involves acid-catalyzed condensation, forming the pyrrolidine ring directly from aniline and acetone.

Additional Methods and Considerations

- Catalyst Selection: Hydrochloric acid is preferred for its cost-effectiveness and efficiency, although other acids like hydrobromic or sulfuric acids can be used.

- Reaction Optimization: Molar ratios and temperature control are critical for maximizing yield and purity.

- Purification: Post-reaction neutralization and distillation are essential to remove unreacted starting materials and by-products.

Summary of Key Research Findings

化学反应分析

Types of Reactions

2,2,4-Trimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products Formed

Oxidation: N-oxides of 2,2,4-Trimethylpyrrolidine.

Reduction: Secondary amines.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

科学研究应用

Chiral Auxiliary in Organic Synthesis

One of the primary applications of 2,2,4-trimethylpyrrolidine hydrochloride is as a chiral auxiliary in organic synthesis. It plays a crucial role in the synthesis of chiral compounds, which are essential in the development of pharmaceuticals due to their specific biological activities. The compound helps control the stereochemistry of products through its ability to form complexes with substrates during reactions.

Pharmaceutical Development

The compound has been utilized in the synthesis of various pharmaceutical agents. Its chiral nature allows for the selective creation of enantiomers that can exhibit different pharmacological effects. For instance, studies have shown its effectiveness in synthesizing drugs that target specific biological pathways, enhancing therapeutic efficacy while minimizing side effects.

Material Science

In addition to its applications in medicinal chemistry, this compound is also explored for use in material science. Its properties can contribute to the development of new materials with tailored functionalities, such as polymers that require specific stereochemical configurations for optimal performance.

Recent research indicates that this compound may interact with neurotransmitter receptors and influence enzymatic activity. These interactions could provide insights into its potential therapeutic applications or adverse effects when incorporated into drug formulations . Preliminary studies suggest that it may modulate physiological responses by acting on various biomolecules.

Potential Interactions

- Neurotransmitter Receptors : The compound may influence neurotransmitter systems.

- Enzymatic Activity : It could affect enzyme functions through mechanisms such as competitive inhibition or allosteric modulation.

作用机制

The mechanism of action of 2,2,4-Trimethylpyrrolidine hydrochloride involves its role as a chiral auxiliary. It forms a complex with the substrate, which then undergoes a reaction to form the desired product. The stereochemistry of the product is controlled by the chiral auxiliary, which dictates the orientation of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate used.

相似化合物的比较

Chemical Identity :

Physical and Chemical Properties :

- Appearance : Neat crystalline solid .

- Purity : ≥98% (HPLC) .

- Storage : -20°C in sealed containers, protected from moisture .

- Solubility: Soluble in polar solvents (e.g., water, DMSO, methanol). Heating to 37°C and sonication enhance dissolution .

Comparison with Similar Pyrrolidine Derivatives

Structural and Functional Differences

The table below compares structural features, physicochemical properties, and applications of this compound (TMP-HCl) with related compounds:

Key Research Findings

Chirality Matters: The (4S)-enantiomer of TMP-HCl is critical for Elexacaftor synthesis, as stereochemistry directly impacts CFTR protein binding . In contrast, achiral TMP-HCl (CAS 1390654-80-4) is used in non-stereoselective reactions .

Substituent Effects: Bromophenoxy derivatives (e.g., CAS 1220018-60-9) exhibit enhanced lipophilicity, making them suitable for blood-brain barrier penetration in CNS drug development . Trifluoromethylphenyl derivatives (e.g., CAS 1197232-77-1) show strong electron-withdrawing effects, altering pKa and enhancing receptor-binding specificity .

Stability and Handling :

- TMP-HCl derivatives with aromatic substituents (e.g., trifluoromethylphenyl) require stricter storage (-80°C) due to lower thermal stability compared to aliphatic variants .

- All hydrochloride salts are hygroscopic, necessitating anhydrous handling .

Data Tables

Table 1: Physicochemical Comparison

| Property | (4S)-TMP-HCl | 3-Bromo-Phenoxy-Pyrrolidine HCl | Trifluoromethylphenyl-Pyrrolidine HCl |

|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported |

| Solubility in Water | High | Moderate | Low |

| logP (Predicted) | 1.2 | 3.5 | 2.8 |

| Storage Temperature | -20°C | -20°C | -80°C |

Table 2: Application-Specific Use Cases

| Compound | Therapeutic Area | Key Advantage |

|---|---|---|

| (4S)-TMP-HCl | Cystic fibrosis | Chiral specificity for CFTR modulation |

| Trifluoromethylphenyl-HCl | Oncology | Enhanced receptor binding via fluorine interactions |

| Bromophenoxy-HCl | Neuropharmacology | Improved CNS penetration |

生物活性

Overview

2,2,4-Trimethylpyrrolidine hydrochloride (CAS Number: 1390654-80-4) is a chiral auxiliary compound widely utilized in organic synthesis. Its empirical formula is C7H16ClN, and it is primarily recognized for its role in controlling stereochemistry during the synthesis of chiral compounds. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The biological activity of this compound is largely attributed to its function as a chiral auxiliary. It forms complexes with substrates during chemical reactions, thereby influencing the stereochemical outcome of the products. This mechanism is crucial for synthesizing pharmaceuticals and other biologically active compounds where specific stereochemistry is essential for efficacy.

Key Mechanism Details:

- Chiral Auxiliary Role : The compound assists in controlling the orientation of reactions.

- Complex Formation : It interacts with substrates to form stable complexes that dictate the stereochemistry of the resulting products.

Applications in Medicinal Chemistry

This compound has been extensively investigated for its potential applications in drug development and synthesis. Notably, it serves as an intermediate in the preparation of various pharmaceuticals, including cystic fibrosis modulators.

Notable Applications:

- Chiral Synthesis : Utilized in synthesizing chiral drugs and natural products.

- Pharmaceutical Intermediates : Acts as a precursor in developing compounds targeting specific biological pathways .

Research Findings

Recent studies have highlighted the compound's versatility and effectiveness in various chemical reactions. Below are summarized findings from significant research:

Case Studies

- Synthesis of Cystic Fibrosis Modulators :

- Chiral Drug Development :

常见问题

Basic Synthesis and Reaction Design

Q: What are the standard synthetic routes for preparing 2,2,4-trimethylpyrrolidine hydrochloride, and how do reaction conditions influence yield? A: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting pyrrolidine derivatives with methylating agents (e.g., methyl chloride) in polar solvents like DMF or DMSO at elevated temperatures (~80–100°C) promotes alkylation. Acidic workup with HCl yields the hydrochloride salt. Optimization of solvent polarity (e.g., DMF for SN2 reactions) and stoichiometric control of methylating agents is critical to minimize byproducts like over-alkylated species .

Analytical Characterization

Q: What validated analytical methods are recommended for characterizing this compound purity? A: UV-Vis spectroscopy (e.g., absorbance at 286 nm in 0.05M H₂SO₄) provides rapid quantification, with specific absorbance values (e.g., 355 at 286 nm) used for content calculation. Complementary techniques include:

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% TFA.

- Elemental Analysis : Verify %C, %H, %N, and %Cl against theoretical values (Molecular formula: C₆H₁₂ClNO; MW: 149.06 g/mol) .

Purification Strategies

Q: How can solvent extraction improve the purification of this compound from reaction mixtures? A: Liquid-liquid extraction using iso-octane (2,2,4-trimethylpentane) effectively partitions non-polar impurities. For example:

Adjust pH to basic (1% NaHCO₃) to deprotonate the free base.

Extract with iso-octane, wash with NaHCO₃, then back-extract into 0.05M H₂SO₄.

Isolate the hydrochloride salt via evaporation .

Stability and Storage

Q: What storage conditions prevent degradation of this compound? A: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture, as hygroscopicity can lead to hydrolysis. Stability studies suggest <5% degradation over 12 months under these conditions .

Advanced: Reaction Byproduct Analysis

Q: How can researchers identify and mitigate byproducts in the synthesis of this compound? A: Common byproducts include:

- Over-methylated derivatives : Detectable via GC-MS or NMR (e.g., δ 2.8–3.2 ppm for N⁺-CH₃ groups).

- Oxidation products : Monitor for pyrrolidine N-oxide (m/z 115.1) using LC-HRMS.

Mitigation involves optimizing reaction time and temperature, with in situ quenching of excess methylating agents .

Advanced: Data Contradiction Resolution

Q: How should researchers address discrepancies in reported physicochemical properties (e.g., melting point)? A: Cross-validate methods:

DSC/TGA : Determine experimental melting points and compare with literature.

Crystallography : Resolve structural ambiguities (e.g., polymorphism).

For example, conflicting solubility data may arise from hydration states; use Karl Fischer titration to quantify water content .

Mechanistic Studies

Q: What role does the hydrochloride salt play in reaction mechanisms involving 2,2,4-trimethylpyrrolidine? A: The HCl salt acts as a Brønsted acid, protonating substrates to enhance electrophilicity in substitutions. In reductive amination, it stabilizes imine intermediates, accelerating hydride transfer. Kinetic studies (e.g., monitoring pH vs. rate) confirm its catalytic role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。